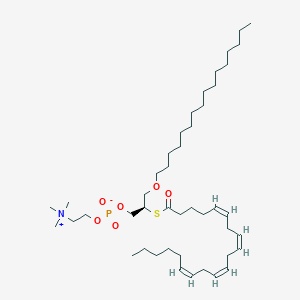

Arachidonoyl Thio-PC

Vue d'ensemble

Description

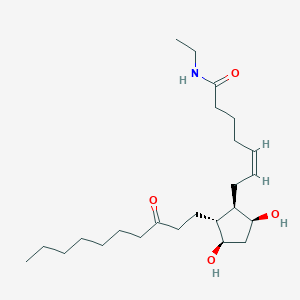

Il est largement utilisé comme substrat pour diverses enzymes phospholipases A2, notamment la phospholipase A2 sécrétoire, la phospholipase A2 cytosolique et la phospholipase A2 indépendante du calcium . Le composé est particulièrement précieux dans les dosages biochimiques pour quantifier l’activité de la phospholipase A2 en raison de sa capacité à générer un thiol libre lors du clivage .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’Arachidonoyl Thio-PC implique l’estérification de l’acide arachidonique avec une glycérophospho-choline contenant un thioéther. La réaction nécessite généralement l’utilisation d’agents de couplage tels que le dicyclohexylcarbodiimide (DCC) et la diméthylaminopyridine (DMAP) pour faciliter la formation de la liaison ester . La réaction est réalisée dans des conditions anhydres pour éviter l’hydrolyse des intermédiaires.

Méthodes de production industrielle : Bien que les méthodes spécifiques de production industrielle de l’this compound ne soient pas largement documentées, l’approche générale implique des réactions d’estérification à grande échelle suivies d’une purification par des techniques chromatographiques. Le composé est souvent formulé dans de l’éthanol contenant de l’hydroxytoluène butylé (BHT) pour améliorer sa stabilité pendant le stockage .

Analyse Des Réactions Chimiques

Types de réactions : L’Arachidonoyl Thio-PC subit principalement des réactions d’hydrolyse catalysées par les enzymes phospholipases A2. Le clivage de l’acide gras sn-2 conduit à la formation d’un thiol libre, qui peut ensuite réagir avec des réactifs chromogènes tels que l’acide 5,5’-dithiobis-(2-nitrobenzoïque) (DTNB) et la dithiodipyridine (DTP) pour permettre la quantification de l’activité enzymatique .

Réactifs et conditions courants :

Hydrolyse : Catalysée par les enzymes phospholipases A2 dans des conditions physiologiques.

Réactions chromogènes : Implique des réactifs tels que le DTNB et le DTP pour détecter le thiol libre généré pendant l’hydrolyse.

Principaux produits :

Thiol libre : Généré lors du clivage de l’acide gras sn-2.

Lysophosphatidylcholine : Formée à la suite de la réaction d’hydrolyse.

4. Applications de la recherche scientifique

L’this compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la biochimie, de la pharmacologie et de la lipidomique. Ses principales applications comprennent :

Dosage de l’activité enzymatique : Utilisé comme substrat pour mesurer l’activité de diverses enzymes phospholipases A2.

Études du métabolisme des lipides : Aide à comprendre le rôle de la phospholipase A2 dans le métabolisme des lipides et les voies de signalisation.

Développement de médicaments : Utilisé dans le criblage de potentiels inhibiteurs ou activateurs des enzymes phospholipases A2.

Recherche biologique : Employé dans des études investiguant le rôle de la phospholipase A2 dans l’inflammation et d’autres processus physiologiques.

Applications De Recherche Scientifique

Arachidonoyl Thio-PC is extensively used in scientific research, particularly in the fields of biochemistry, pharmacology, and lipidomics. Its primary applications include:

Enzyme Activity Assays: Used as a substrate to measure the activity of various phospholipase A2 enzymes.

Lipid Metabolism Studies: Helps in understanding the role of phospholipase A2 in lipid metabolism and signaling pathways.

Drug Development: Utilized in the screening of potential inhibitors or activators of phospholipase A2 enzymes.

Biological Research: Employed in studies investigating the role of phospholipase A2 in inflammation and other physiological processes.

Mécanisme D'action

L’Arachidonoyl Thio-PC exerce ses effets en servant de substrat aux enzymes phospholipases A2. Lors du clivage enzymatique, l’acide gras sn-2 est libéré, générant un thiol libre. Ce thiol libre peut ensuite réagir avec des réactifs chromogènes, permettant la quantification de l’activité enzymatique . Les cibles moléculaires de l’this compound comprennent la phospholipase A2 sécrétoire, la phospholipase A2 cytosolique et la phospholipase A2 indépendante du calcium .

Composés similaires :

Arachidonoyl Phosphatidylcholine : Un autre substrat pour les enzymes phospholipases A2, mais dépourvu du groupe thioéther.

Acides aminés arachidonoylés : Inclut des dérivés tels que la glycine arachidonoylée et la phénylalanine arachidonoylée, qui sont utilisés dans des dosages biochimiques similaires.

Unicité : L’this compound est unique en raison de sa liaison thioéther, qui permet la génération d’un thiol libre lors du clivage enzymatique. Cette propriété le rend particulièrement utile dans les dosages chromogènes pour quantifier l’activité de la phospholipase A2 .

Comparaison Avec Des Composés Similaires

Arachidonoyl Phosphatidylcholine: Another substrate for phospholipase A2 enzymes but lacks the thioether group.

Arachidonoyl Amino Acids: Includes derivatives like arachidonoyl glycine and arachidonoyl phenylalanine, which are used in similar biochemical assays.

Uniqueness: Arachidonoyl Thio-PC is unique due to its thioether linkage, which allows for the generation of a free thiol upon enzymatic cleavage. This property makes it particularly useful in chromogenic assays for quantifying phospholipase A2 activity .

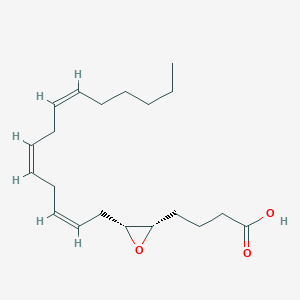

Propriétés

IUPAC Name |

[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H82NO6PS/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)53-43(42-51-52(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,43H,6-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b16-14-,22-20-,25-24-,31-29-/t43-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSCLGYBUIDZNF-WWBBCYQPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H82NO6PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(4-Fluorophenyl)tetrazol-5-yl]piperidine](/img/structure/B7943138.png)

![(NE)-N-[(3,5-dimethyl-1-tritylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B7943159.png)

![2-Ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B7943165.png)

![5-O-tert-butyl 3-O-ethyl 3a,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B7943166.png)

![(2S,5R)-5-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B7943192.png)

![(2R,3R)-2-[(3S,10R,13S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylheptane-2,3-diol](/img/structure/B7943224.png)